molecular formula C18H18N2O5S2 B11153950 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide

Cat. No.: B11153950
M. Wt: 406.5 g/mol
InChI Key: GRHFJTGURLQXAA-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a sulfone, a thiophene, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur dioxide.

    Introduction of the sulfone group: Oxidation of the thiophene ring using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the benzamide moiety: This involves the reaction of an amine with a benzoyl chloride derivative under basic conditions.

    Coupling of the sulfone and benzamide fragments: This step typically involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The sulfone and benzamide groups are known to interact with various biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(naphthalen-2-ylamino)-N-phenylacetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18N2O5S2

Molecular Weight

406.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide

InChI

InChI=1S/C18H18N2O5S2/c21-18(20-16-10-11-26(22,23)13-16)15-8-6-14(7-9-15)12-19-27(24,25)17-4-2-1-3-5-17/h1-11,16,19H,12-13H2,(H,20,21)

InChI Key

GRHFJTGURLQXAA-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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